Cas no 1146221-74-0 (1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile)

1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a specialized heterocyclic compound featuring a pyrrolopyridine core with a trifluoromethyl group, tert-butyl substituent, and nitrile functionality. Its structural complexity and electron-withdrawing groups make it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile moiety offers versatility for further derivatization. The tert-butyl substituent contributes to steric hindrance, potentially improving selectivity in target interactions. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its high purity and well-defined structure ensure reproducibility in research applications.
1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile structure
1146221-74-0 structure
Product Name:1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile
CAS No:1146221-74-0
MF:C14H14F3N3
MW:281.27627325058
MDL:MFCD12827797
CID:835226
PubChem ID:45588326
Update Time:2025-05-19

1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
    • 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-6-methyl-4-(trifluoromethyl)-
    • 1-tert-butyl-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
    • AG-A-16036
    • ANW-55210
    • CTK7C9006
    • GD-0209
    • RP15497
    • J-503666
    • 1146221-74-0
    • WVB22174
    • 1-tert-butyl-6-methyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile
    • AKOS005072838
    • MFCD12827797
    • DTXSID00670626
    • CS-0004034
    • 1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile
    • MDL: MFCD12827797
    • Inchi: 1S/C14H14F3N3/c1-8-5-10(14(15,16)17)11-9(6-18)7-20(12(11)19-8)13(2,3)4/h5,7H,1-4H3
    • InChI Key: BXHYVUDCYOCCLN-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)N=C2C=1C(C#N)=CN2C(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 281.11398195g/mol
  • Monoisotopic Mass: 281.11398195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 41.6Ų

1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile Pricemore >>

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1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 95%; .
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1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1146221-74-0)1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile
Order Number:A1106499
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:46
Price ($):527.0
Email:sales@amadischem.com

Additional information on 1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile

1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: A Comprehensive Overview

The compound with CAS No. 1146221-74-0, known as 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrolopyridine core with several functional groups, including a tert-butyl substituent, a methyl group, a trifluoromethyl group, and a cyano group. These substituents contribute to its diverse chemical properties and potential applications.

The pyrrolopyridine framework is a bicyclic structure that has been extensively studied due to its versatility in accommodating various functional groups. In this compound, the tert-butyl group at position 1 imparts steric bulk, which can influence the molecule's conformation and interactions with biological targets. The methyl group at position 6 adds to the molecule's hydrophobicity, while the trifluoromethyl group at position 4 introduces electron-withdrawing effects, enhancing the compound's electronic properties. The cyano group at position 3 further contributes to the molecule's reactivity and potential for bioisosteric replacements.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its structure suggests that it could serve as a scaffold for developing inhibitors of various enzymes or receptors. For instance, the combination of steric and electronic effects in this molecule makes it an attractive candidate for targeting kinases or other protein kinases involved in diseases such as cancer. Additionally, the presence of fluorinated groups may enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.

From a synthetic perspective, this compound represents a challenging yet rewarding target for organic chemists. The construction of the pyrrolopyridine core typically involves multi-component reactions or cyclization strategies. The introduction of the substituents requires precise control over regioselectivity and stereochemistry to ensure the desired product is obtained. Recent advancements in catalytic methods and asymmetric synthesis have made it possible to construct such complex molecules with greater efficiency and accuracy.

In terms of applications beyond drug discovery, this compound has shown promise in materials science. Its electronic properties make it a candidate for use in organic electronics, such as semiconducting materials or light-emitting diodes (LEDs). The presence of electron-withdrawing groups like the trifluoromethyl and cyano groups can modulate the molecule's energy levels, making it suitable for specific electronic applications.

Moreover, this compound has been explored in academic research for its potential as a building block in supramolecular chemistry. The combination of steric and electronic features allows for the formation of self-assembled structures or coordination complexes with metal ions. Such properties could lead to innovative materials with applications in sensing, catalysis, or energy storage.

Despite its complexity, this compound is amenable to further functionalization and optimization. Researchers are actively investigating methods to modify its substituents or introduce additional functional groups to enhance its properties further. For example, replacing the tert-butyl group with other bulky groups could alter its steric profile for better binding affinity in biological systems.

In conclusion, 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1146221-74-0)1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo2,3-bpyridine-3-carbonitrile
A1106499
Purity:99%
Quantity:5g
Price ($):527.0
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